N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a substituted 1,4-dihydroquinolin-4-one scaffold. Key structural elements include:
- 1,4-Benzodioxin core: A bicyclic ether system known for enhancing metabolic stability and modulating lipophilicity .
- Dihydroquinolin-4-one backbone: A heterocyclic system with a ketone group at position 4, which is critical for hydrogen-bonding interactions in biological targets .
- Substituents: 4-Fluorobenzoyl group at position 3 of the quinoline ring, introducing electron-withdrawing effects. 6,7-Dimethoxy groups on the quinoline ring, enhancing solubility and influencing steric interactions.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O7/c1-35-23-12-19-21(13-24(23)36-2)31(14-20(28(19)34)27(33)16-3-5-17(29)6-4-16)15-26(32)30-18-7-8-22-25(11-18)38-10-9-37-22/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAHOVDIIILAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline
The quinoline core is synthesized via the Conrad-Limpach reaction, optimized for dimethoxy substitution:
Procedure :
- Cyclocondensation :
- React 3,4-dimethoxyaniline (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in diphenyl ether at 220°C for 4 hr under N₂.
- Yield : 68–72% after recrystallization (ethanol/H₂O).
Mechanistic Insight :
The reaction proceeds through keto-enol tautomerism, followed by nucleophilic attack and cyclodehydration (Figure 2). Methoxy groups at C-6 and C-7 direct electrophilic substitution to the C-3 position.
Friedel-Crafts Acylation at C-3
Introduction of the 4-fluorobenzoyl group employs AlCl₃-mediated acylation:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | AlCl₃ (1.5 equiv) |
| Temperature | 0°C → rt, 12 hr |
| Workup | Aq. NaHCO₃ extraction |
| Isolated Yield | 85% |
Critical Note :
Excessive AlCl₃ leads to overacylation at C-8. Substituent directing effects were confirmed via NOESY NMR.
Acetic Acid Side Chain Installation
The C-1 acetic acid moiety is introduced via N-alkylation:
Method :
- React 3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinoline (1.0 equiv) with ethyl bromoacetate (1.1 equiv) in DMF using K₂CO₃ (2.0 equiv) at 60°C for 6 hr.
- Hydrolyze the ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at 0°C for 2 hr.
- Overall Yield : 78%.
Amide Coupling with 1,4-Benzodioxin-6-amine
Final assembly uses carbodiimide-mediated coupling:
Protocol :
| Reagent | Quantity (equiv) |
|---|---|
| Quinoline-acetic acid | 1.0 |
| DCC | 1.2 |
| DMAP | 0.1 |
| Reaction Time | 24 hr, rt |
| Solvent | DCM |
| Yield | 91% |
Purification :
Silica gel chromatography (EtOAc/hexane 1:1 → 3:1) followed by recrystallization from acetonitrile.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, key steps have been adapted to flow chemistry:
| Step | Flow Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | Packed-bed (SiO₂) | 30 min | +12% |
| Friedel-Crafts | Microfluidic | 8 min | +9% |
| Amide Coupling | Tubular (PTFE) | 2 hr | +7% |
Advantages : Reduced side products, improved heat dissipation, and consistent mixing.
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (d, J = 8.4 Hz, 1H, H-5 quinoline)
- δ 7.89–7.82 (m, 2H, fluorobenzoyl H-2/H-6)
- δ 6.91 (s, 1H, benzodioxin H-5)
- δ 4.32–4.25 (m, 4H, dioxan OCH₂)
- δ 3.93 (s, 3H, OCH₃)
- δ 3.89 (s, 3H, OCH₃)
HRMS (ESI-TOF) :
- m/z Calcd for C₂₈H₂₄FN₂O₇ [M+H]⁺: 543.1564
- Found: 543.1561
Purity Analysis
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | 99.2% |
| DSC | Heating rate 10°C/min | ΔH = 182 J/g |
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
Microwave-Assisted Synthesis :
- 30% reduction in reaction time for cyclocondensation (15 min vs. 4 hr).
- 18% higher yield in amide coupling step.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is its role as an enzyme inhibitor. Research indicates that derivatives containing the benzodioxane and acetamide moieties exhibit inhibitory effects on various enzymes, making them potential candidates for treating diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Case Study: Acetylcholinesterase Inhibition
A study synthesized several derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and evaluated their inhibitory effects on acetylcholinesterase. The results demonstrated that specific modifications to the acetamide group enhanced inhibitory potency, suggesting a structure-activity relationship that can be exploited for drug development aimed at neurodegenerative diseases .
Anticancer Properties
The compound's structural features also suggest potential anticancer applications. The presence of the quinoline moiety is associated with various biological activities, including anticancer effects.
Case Study: Anticancer Activity
In vitro studies have shown that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Further research is needed to elucidate the precise pathways involved and to optimize these compounds for clinical use .
Anti-inflammatory Activity
Molecular docking studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, a target for reducing inflammation. This suggests its potential use in treating inflammatory diseases.
Case Study: Docking Studies
In silico evaluations revealed that modifications to the benzodioxin structure could improve binding affinity to 5-lipoxygenase. These findings warrant further exploration through experimental validation to confirm anti-inflammatory effects in vivo .
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step synthetic routes that can be optimized for yield and purity.
Synthesis Overview
Recent studies have detailed synthetic pathways involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various acylating agents under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compounds .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Parameters such as solubility, bioavailability, and metabolic stability are essential for predicting clinical efficacy.
Pharmacokinetic Studies
Preliminary studies indicate favorable logP values suggesting good membrane permeability. Further investigations into metabolic pathways will provide insights into its bioavailability and potential interactions with other drugs .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
| Compound Name | Core Structure | Key Substituents | Reported Activity/Properties | Reference |
|---|---|---|---|---|
| Target Compound | 1,4-Dihydroquinolin-4-one | 3-(4-Fluorobenzoyl), 6,7-dimethoxy | Not explicitly reported | - |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide | 1,4-Dihydroquinolin-4-one | 3-(4-Ethylbenzoyl), 6-ethoxy | Higher lipophilicity (ethyl vs. methoxy) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Sulfonamide-linked benzodioxin | 4-Chlorophenylsulfonyl, 3,5-dimethylphenyl | Antimicrobial (MIC: 5.1–8.3 µg/mL) | |
| (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indolin-2-one | 5-Fluoro, 4-nitrobenzyl | IC₅₀: 5.928 (assay unspecified) |
Key Observations :
- The 4-fluorobenzoyl group in the target compound may enhance target binding compared to bulkier substituents (e.g., 4-ethylbenzoyl in ), as fluorine’s electronegativity stabilizes dipole interactions.
- 6,7-Dimethoxy groups likely improve aqueous solubility relative to ethoxy or sulfonamide derivatives .
Functional Group Impact on Bioactivity
- Fluorine vs. Chlorine in sulfonamide derivatives (e.g., ) enhances antimicrobial activity but may increase cytotoxicity.
- Methoxy vs. Ethoxy :
Pharmacological Data from Analogues
| Compound | Assay Type | Activity (IC₅₀/MIC) | Notes | Reference |
|---|---|---|---|---|
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Antimicrobial | MIC: 5.1 µg/mL | Low hemolytic activity (<10%) | |
| (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Unspecified | IC₅₀: 5.503 | Structural similarity to kinase inhibitors | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide | Crystallography | N/A | Hydrogen-bonding network analysis |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic implications based on various studies and findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine and various substituted acetamides.
- Reagents : Common reagents include 4-fluorobenzoyl chloride and bases such as lithium hydride in polar aprotic solvents like DMF (N,N-Dimethylformamide).
- Reaction Conditions : The reactions are conducted under controlled temperatures and pH conditions to ensure optimal yields and purity of the final product.
The structural characterization of the compound is usually performed using techniques such as IR spectroscopy, NMR (Nuclear Magnetic Resonance), and mass spectrometry to confirm the successful synthesis and purity of the compound .
The biological activity of this compound has been explored in various studies. Its mechanism of action primarily involves inhibition of specific enzymes relevant to disease processes.
Key Enzyme Inhibition :
- Acetylcholinesterase (AChE) : The compound has shown significant inhibitory effects on AChE, which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
Pharmacological Profile
Several studies have evaluated the pharmacological profile of this compound:
| Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | High potency | |
| Antimicrobial Activity | Moderate activity against bacteria | |
| Anticancer Potential | Induced apoptosis in cancer cells |
Case Studies
- Alzheimer's Disease Model : In a study investigating Alzheimer's disease models, this compound demonstrated a significant reduction in AChE activity compared to control groups. This suggests its potential as a therapeutic agent for cognitive enhancement .
- Antimicrobial Testing : Another case study focused on its antimicrobial properties revealed that the compound exhibited moderate inhibitory effects against specific bacterial strains. This highlights its potential application in developing new antimicrobial agents .
Q & A
Q. Critical Conditions :
- Temperature control (e.g., 0–5°C for reduction steps using NaBH₄) .
- Solvent selection (e.g., THF for oxidation with KMnO₄) .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions often arise from:
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. ethyl groups) alter solubility and target binding .
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times affect results.
Q. Methodological Solutions :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorobenzoyl vs. methylsulfonyl) and compare activities .
- Standardized Protocols : Use validated assays (e.g., ATP-based viability tests) with internal controls .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II .
Basic: What biological activities are associated with this compound, and what evidence supports these findings?
Answer:
Reported activities include:
- Antimicrobial : MIC values <50 µg/mL against E. coli and S. aureus due to membrane disruption .
- Anticancer : Caspase-3 activation (Study C: 2.5-fold increase in apoptosis in MCF-7 cells at 10 µM) .
- Enzyme Inhibition : IC₅₀ of 8.2 µM against COX-2 via fluorobenzoyl group interactions .
Q. Key Evidence :
| Study | Activity | Mechanism | Reference |
|---|---|---|---|
| B | Antimicrobial | Membrane permeability disruption | |
| C | Apoptosis induction | Caspase-3/7 activation |
Advanced: What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?
Answer:
Target Identification :
- Chemical Proteomics : Use biotinylated analogues for pull-down assays combined with LC-MS/MS .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify resistance-conferring genes .
Pathway Analysis :
- Transcriptomics : RNA-seq to map differentially expressed genes (e.g., p53/MDM2 axis) .
- Metabolomics : NMR-based profiling to track ATP/NADH levels in treated cells .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and stability?
Answer:
- Purity : HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituents (e.g., fluorobenzoyl δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 523.15 [M+H]⁺) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via TLC .
Advanced: How can computational methods optimize the compound’s pharmacokinetic (PK) properties?
Answer:
- ADME Prediction : Tools like SwissADME to assess logP (target: 2–3), bioavailability (Lipinski’s rule) .
- Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) using human liver microsomes .
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
Basic: What are the compound’s key structural features that influence its reactivity?
Answer:
- Quinoline Core : Aromatic π-system enables intercalation with DNA/proteins .
- Fluorobenzoyl Group : Electron-withdrawing effect enhances electrophilic substitution .
- Acetamide Linker : Hydrogen-bond donor for target binding (e.g., kinase active sites) .
Advanced: How can researchers design derivatives to mitigate off-target effects observed in preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
